Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate
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Overview
Description
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine ring.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of the piperidine ring reacts with methanol in the presence of an acid catalyst.
Oxidation: The ketone group is introduced through an oxidation reaction, where the corresponding alcohol is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Introduction of additional carbonyl groups or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(4-chlorobenzyl)-6-oxopiperidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 1-(4-bromobenzyl)-6-oxopiperidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 1-(4-methylbenzyl)-6-oxopiperidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C14H16FNO3 |
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Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3 |
InChI Key |
OWBRTTMQZYQKTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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